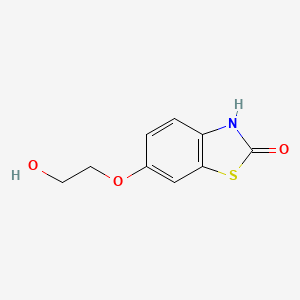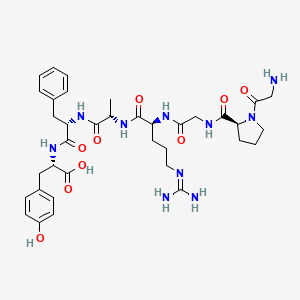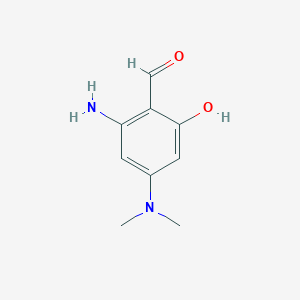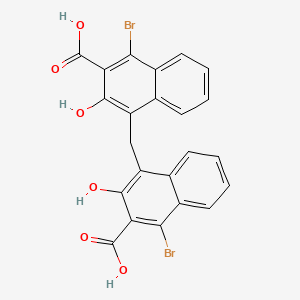![molecular formula C20H15N B12550275 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile CAS No. 175283-17-7](/img/structure/B12550275.png)
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Sonogashira coupling reaction, which is used to form the ethynyl linkage between aromatic rings. This reaction requires a palladium catalyst and a copper co-catalyst, along with an appropriate base and solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
科学的研究の応用
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and nanotechnology.
作用機序
The mechanism by which 4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl linkage allows the compound to form stable complexes with metal ions, which can modulate the activity of metalloproteins. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, influencing biological pathways .
類似化合物との比較
Similar Compounds
4-Pentyn-1-ol: A related compound with a similar ethynyl group but different functional groups.
5-Phenyl-1-pentyne: Shares the pentynyl group but differs in the overall structure.
1-Phenyl-4-penten-1-yne: Another compound with an ethynyl linkage and aromatic rings
Uniqueness
4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in diverse research applications .
特性
CAS番号 |
175283-17-7 |
|---|---|
分子式 |
C20H15N |
分子量 |
269.3 g/mol |
IUPAC名 |
4-[2-(4-pent-1-ynylphenyl)ethynyl]benzonitrile |
InChI |
InChI=1S/C20H15N/c1-2-3-4-5-17-6-8-18(9-7-17)10-11-19-12-14-20(16-21)15-13-19/h6-9,12-15H,2-3H2,1H3 |
InChIキー |
YOJSWESRKHLXAX-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)


![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)


![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)


![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)

